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molecular formula C14H9NO B1334170 4'-Formyl-biphenyl-4-carbonitrile CAS No. 50670-55-8

4'-Formyl-biphenyl-4-carbonitrile

Cat. No. B1334170
M. Wt: 207.23 g/mol
InChI Key: RCQRVCXPHMXSRD-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

4-Bromobenzonitrile (73 mg, 0.40 mmol) reacted with 4-formylphenylboronic acid (90 mg, 0.60 mmol) using 0.5/1.0 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (70 mg, 1.21 mmol) in THF solvent at 40° C. to give the title compound (83 mg, 97%) as a white solid: 1H-NMR (500 MHz, CDCl3): δ 10.10 (s, 1H), 8.01 (d, 2H, J=8.25 Hz), 7.80-7.74 (m, 6H). 13C{1H}-NMR (125 MHz, CDCl3): δ 191.57, 144.90, 144.14, 136.14, 132.78, 130.41,128.03, 127.91, 118.52, 112.17. GC/MS(EI): m/z 207 (M+), 206.
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH:10]([C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1)=[O:11].[F-].[K+]>C1COCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:15]2[CH:16]=[CH:17][C:12]([CH:10]=[O:11])=[CH:13][CH:14]=2)=[CH:3][CH:4]=1)#[N:7] |f:2.3|

Inputs

Step One
Name
Quantity
73 mg
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
90 mg
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
70 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 83 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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